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Compound of Interest

Compound Name: 3'-Fluoroacetophenone

Cat. No.: B146931 Get Quote

This guide provides a comprehensive comparison of 3'-Fluoroacetophenone with its structural

isomers and the parent compound, acetophenone. It is intended for researchers, scientists,

and drug development professionals, offering objective experimental data and detailed

protocols to aid in the unequivocal confirmation of its chemical structure.

Compound Identification and Structural Overview
3'-Fluoroacetophenone is an aromatic ketone with a molecular formula of C8H7FO.[1][2] Its

structure consists of an acetophenone core with a fluorine atom substituted at the meta-

position (position 3) of the phenyl ring.[3][4] For comparative analysis, its ortho- (2'-) and para-

(4'-) isomers, along with the unsubstituted acetophenone, are presented below.
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Compound Structure
IUPAC

Name

CAS

Number

Molecular

Formula

Molecular

Weight (

g/mol )

3'-

Fluoroacetop

henone

Structure

of 3'-

Fluoroacetop

henone

1-(3-

fluorophenyl)

ethanone[2]

[3]

455-36-7[1]

[2][5]
C₈H₇FO[1][2] 138.14[1][5]

2'-

Fluoroacetop

henone

Structure

of 2'-

Fluoroacetop

henone

1-(2-

fluorophenyl)

ethanone

445-27-2 C₈H₇FO 138.14

4'-

Fluoroacetop

henone

Structure

of 4'-

Fluoroacetop

henone

1-(4-

fluorophenyl)

ethanone[6]

403-42-9[6] C₈H₇FO[6] 138.14[6]

Acetophenon

e

Structure

of

Acetophenon

e

1-

phenylethano

ne

98-86-2 C₈H₈O 120.15

Comparative Physical and Spectroscopic Data
The position of the fluorine atom significantly influences the physicochemical and spectroscopic

properties of the molecule. The following tables summarize key experimental data used for

structural elucidation.

Table 2.1: Physical Properties
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Compound
Melting Point

(°C)

Boiling Point

(°C)

Density (g/mL

at 25°C)

Refractive

Index (n20/D)

3'-

Fluoroacetophen

one

-3[1]
81 (9 mmHg)[1]

[5]
1.126[1][5] 1.509[1][5]

2'-

Fluoroacetophen

one

5-6
94-95 (13

mmHg)
1.139 1.514

4'-

Fluoroacetophen

one

4-6
94-96 (12

mmHg)
1.135 1.509

Acetophenone 19-20 202 1.028 1.534

Table 2.2: ¹H NMR Spectroscopic Data (Chemical Shifts,
δ, in ppm)
Solvent: CDCl₃

Compound -CH₃ (Singlet) Aromatic Protons (Multiplet)

3'-Fluoroacetophenone ~2.60 ~7.20 - 7.75

2'-Fluoroacetophenone ~2.63 ~7.10 - 7.85

4'-Fluoroacetophenone ~2.58 ~7.10 (d), ~7.98 (d)

| Acetophenone | ~2.60 | ~7.45 - 7.95 |

Table 2.3: ¹³C NMR Spectroscopic Data (Chemical Shifts,
δ, in ppm)
Solvent: CDCl₃
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Compound C=O -CH₃ Aromatic Carbons

3'-

Fluoroacetophenone
~196.5 ~26.7

~115.0 (d), ~120.2
(d), ~124.5 (d),
~130.3 (d), ~139.5
(d), ~162.8 (d)

2'-

Fluoroacetophenone
~196.0 ~31.5

~116.8 (d), ~124.5 (d),

~127.0 (d), ~130.8 (d),

~134.0 (d), ~161.5 (d)

4'-

Fluoroacetophenone
~196.5 ~26.5

~115.6 (d), ~130.8 (d),

~133.8 (d), ~165.7 (d)

| Acetophenone | ~198.1 | ~26.6 | ~128.3, ~128.6, ~133.1, ~137.1 |

Note: (d) denotes a doublet caused by Carbon-Fluorine coupling.

Experimental Workflow and Protocols
The definitive identification of 3'-Fluoroacetophenone relies on a systematic workflow

employing multiple analytical techniques.
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Figure 1. Workflow for Structural Confirmation
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Caption: Workflow for the structural elucidation of 3'-Fluoroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical

environment of the nuclei.

Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of the 3'-Fluoroacetophenone
sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm

NMR tube. Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tuning and Shimming: Tune the probe for the respective nucleus (¹H, ¹³C, ¹⁹F) and shim the

magnetic field to achieve optimal homogeneity and resolution.

Acquisition Parameters (¹H NMR):

Pulse Angle: 30-90 degrees.

Spectral Width: ~16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Acquisition Parameters (¹³C NMR):

Technique: Proton-decoupled.

Pulse Angle: 30-45 degrees.

Spectral Width: ~240 ppm.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or higher, depending on sample concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal

standard like Tetramethylsilane (TMS).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology: A sample is introduced into the mass spectrometer (e.g., via Electron Ionization,

EI). The resulting mass spectrum for 3'-Fluoroacetophenone will show a molecular ion [M]⁺

peak corresponding to its molecular weight (138.14 g/mol ) and characteristic fragment ions.

Infrared (IR) Spectroscopy
Objective: To identify key functional groups.

Methodology: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl) and

analyzed. The IR spectrum will exhibit a strong absorption band around 1680-1700 cm⁻¹,

characteristic of the carbonyl (C=O) stretch of an aromatic ketone, and bands corresponding to

the C-F stretch and aromatic C-H bonds.

Conclusion
The structural confirmation of 3'-Fluoroacetophenone is achieved by a synergistic approach

combining physical property measurements and spectroscopic analysis. While isomers share

the same molecular formula and weight, their distinct physical constants and unique NMR

spectra—particularly the splitting patterns and chemical shifts in both ¹³C and ¹H NMR caused

by the meta-positioned fluorine atom—provide the definitive evidence required for its

unambiguous identification. The provided data and protocols serve as a reliable reference for

researchers in verifying the structure of 3'-Fluoroacetophenone against its positional isomers

and other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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